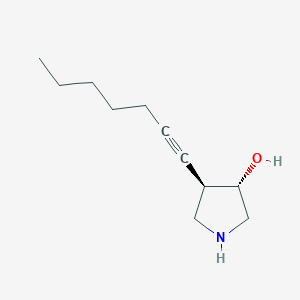

(3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S,4R)-4-hept-1-ynylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO/c1-2-3-4-5-6-7-10-8-12-9-11(10)13/h10-13H,2-5,8-9H2,1H3/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LONGPDSOHCAMRK-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC#CC1CNCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC#C[C@@H]1CNC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3s,4r 4 Hept 1 Yn 1 Yl Pyrrolidin 3 Ol

Retrosynthetic Analysis and Key Bond Disconnections Leading to the Pyrrolidin-3-ol Core

A retrosynthetic analysis of (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol reveals several strategic bond disconnections that pave the way for its synthesis. The primary disconnection involves the carbon-carbon bond between the pyrrolidine (B122466) ring and the heptynyl side chain. This suggests a late-stage introduction of the alkyne, possibly through the nucleophilic addition of a heptynyl organometallic reagent to a suitable electrophilic precursor, such as a pyrrolidinone or an epoxide.

A more fundamental disconnection strategy targets the pyrrolidine ring itself. The most common and powerful methods for constructing the pyrrolidine ring involve the formation of one or two carbon-nitrogen bonds. wikipedia.orgbeilstein-journals.org A [3+2] cycloaddition approach, such as the 1,3-dipolar cycloaddition of an azomethine ylide with an appropriate dipolarophile, is a highly effective strategy for creating the five-membered ring with control over stereochemistry. wikipedia.orgmappingignorance.org Alternatively, intramolecular cyclization of a linear precursor containing both an amine and a suitable leaving group or electrophilic center offers another robust pathway. nih.gov These disconnections lead back to simpler, often acyclic, chiral or prochiral starting materials.

Enantioselective and Diastereoselective Synthesis of the Pyrrolidine Framework

The precise control of the (3S,4R) stereochemistry is the cornerstone of any successful synthesis of the target molecule. This requires the application of sophisticated asymmetric synthetic methods, which can be broadly categorized into chiral pool approaches, asymmetric catalytic strategies, and biocatalytic methods.

Chiral Pool Approaches Utilizing Naturally Occurring Precursors (e.g., Amino Acids, Malates)

The chiral pool provides a valuable source of enantiomerically pure starting materials that can be elaborated into complex targets. youtube.com Amino acids, such as L-proline and L-hydroxyproline, are common starting points for the synthesis of substituted pyrrolidines due to their inherent chirality and embedded pyrrolidine ring. mdpi.com For the synthesis of this compound, a chiral precursor such as (S)-diethyl malate (B86768) or a derivative of tartaric acid could be envisioned. nih.gov

For instance, starting from a derivative of L-tartaric acid, a multi-step sequence involving the formation of a cyclic sulfate (B86663) and subsequent ring-opening with an amine nucleophile could establish the desired trans-relationship between the hydroxyl and the nascent amino group. Further functionalization and ring closure would then lead to the pyrrolidin-3-ol core. Similarly, derivatives of (S)-malic acid can be converted into chiral building blocks suitable for the construction of the pyrrolidine ring.

A notable example in the literature demonstrates the synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from an N-protected (2S)-3,4-dehydroproline methyl ester. nih.gov This process involves a stereoselective dihydroxylation reaction that yields a trans-dihydroxyproline derivative, which can then be further manipulated. nih.gov While the specific stereochemistry differs from our target, this approach highlights the utility of chiral pool starting materials in accessing stereochemically complex pyrrolidinols.

Asymmetric Catalytic Strategies for Pyrrolidine Ring Formation

Asymmetric catalysis offers a powerful and versatile alternative to chiral pool synthesis, often allowing for more convergent and flexible synthetic routes.

Organocatalysis has emerged as a cornerstone of modern asymmetric synthesis, and the 1,3-dipolar cycloaddition of azomethine ylides is a prime example of its application in pyrrolidine synthesis. beilstein-journals.orgmappingignorance.org This reaction involves the [3+2] cycloaddition of an azomethine ylide, generated in situ from an α-amino acid or ester and an aldehyde or ketone, with a dipolarophile. beilstein-journals.orgnih.gov The stereochemical outcome of the reaction can be controlled by the use of chiral organocatalysts, such as those derived from cinchona alkaloids or prolinol ethers. nih.govnih.govrsc.org

The synthesis of highly substituted pyrrolidines with excellent diastereoselectivity and enantioselectivity has been achieved through this methodology. ua.esacs.org For the synthesis of our target molecule, a plausible approach would involve the reaction of an azomethine ylide with a dipolarophile containing the heptynyl moiety or a precursor to it. The choice of catalyst and reaction conditions would be critical in directing the reaction to yield the desired (3S,4R) stereochemistry.

Table 1: Examples of Organocatalyzed Asymmetric [3+2] Cycloadditions for Pyrrolidine Synthesis Note: This table presents examples of organocatalytic methods conceptually applicable to the synthesis of the pyrrolidine core of the target molecule.

| Catalyst | Dipole Precursor | Dipolarophile | Product Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Cinchonidine-derived squaramide | N-Tosyl aminomethyl enone | trans-α-Cyano-α,β-unsaturated ketone | Highly substituted pyrrolidine | >95:5 | up to 99% | nih.gov |

| (S)-TF-BiphamPhos/AgOAc | Glycine iminoester | Chalcone | 2,3,4,5-Tetrasubstituted pyrrolidine | >20:1 | up to 99% | ua.es |

| Prolinol ether | Sarcosine, Isatin | Maleimide | Spirooxindole pyrrolidine | >99:1 | up to 99% | mdpi.com |

Transition metals offer a broad spectrum of catalytic transformations for the synthesis of heterocyclic compounds. researchgate.net Palladium catalysis, in particular, has been extensively used for the construction of pyrrolidine rings. For instance, palladium-catalyzed hydroarylation of N-alkyl pyrrolines has been shown to produce 3-aryl pyrrolidines. nih.gov More relevant to our target, recent advances have demonstrated the catalytic enantioselective reductive alkynylation of amides to furnish chiral α-alkynyl aza-heterocycles. nih.gov This method, utilizing a copper catalyst with a chiral ligand, provides a direct route to introduce an alkyne group stereoselectively, which is a key structural feature of the target molecule. nih.gov

Gold catalysts have also been employed in the synthesis of pyrrolidine precursors, such as the cycloisomerization of α-aminoallenes to 3-pyrrolines. These pyrrolines can then be further functionalized to the desired pyrrolidin-3-ol.

Table 2: Examples of Transition Metal-Catalyzed Reactions for Pyrrolidine Synthesis Note: This table illustrates transition metal-catalyzed reactions that could be adapted for the synthesis of the target compound or its key intermediates.

| Metal/Ligand | Reactant 1 | Reactant 2 | Product Type | Key Transformation | Stereoselectivity | Reference |

|---|---|---|---|---|---|---|

| CuI / (R,P)-N-PINAP | Tertiary amide | Terminal alkyne | α-Alkynyl pyrrolidine | Enantioselective reductive alkynylation | up to 98% ee | nih.gov |

| Pd(OAc)₂ / SPhos | N-Alkyl pyrroline | Aryl bromide | 3-Aryl pyrrolidine | Hydroarylation | N/A | nih.gov |

| Ag₂CO₃ | N-tert-Butanesulfinylazadiene | Azomethine ylide | Densely substituted pyrrolidine | [3+2] Cycloaddition | High dr | acs.org |

| [Rh(cod)₂]BF₄ / Chiral diene | Amino-alkyne | - | Bicyclic pyrrolidine | Intramolecular hydroacylation/cyclization | up to 99% ee | N/A |

Biocatalysis offers an environmentally friendly and highly selective approach to the synthesis of chiral molecules. Enzymes can operate under mild conditions and often exhibit exquisite stereoselectivity. Recent research has shown that engineered laccases can catalyze the synthesis of highly functionalized pyrrolidine-2,3-diones with the formation of all-carbon quaternary stereocenters. nih.gov While this specific product differs from our target, it demonstrates the potential of biocatalysis in constructing complex pyrrolidine scaffolds.

Furthermore, chemoenzymatic approaches have been successfully employed in the synthesis of chiral pyrrolidine intermediates. For example, lipase-catalyzed kinetic resolution of a racemic azido (B1232118) alcohol precursor has been used to prepare enantiomerically pure (3S,4S)-3-azido-1-benzyloxycarbonyl-4-hydroxypyrrolidine, a versatile building block for further elaboration. researchgate.net Such a strategy could be adapted to resolve a racemic mixture of a suitable precursor to this compound.

Installation of the Hept-1-yn-1-yl Moiety

The introduction of the hept-1-yn-1-yl group at the C-4 position of the pyrrolidine ring is a pivotal transformation. This can be accomplished through two primary strategies: direct alkynylation of a C-4 electrophile or a coupling reaction involving a pre-functionalized pyrrolidine.

Strategies for Alkynylation at C-4 of the Pyrrolidine Ring System

A direct approach involves the nucleophilic addition of a hept-1-yn-1-yl anion to a suitable electrophilic C-4 position of the pyrrolidine ring. A common precursor for this strategy is an N-protected pyrrolidin-4-one. The lithium or magnesium salt of hept-1-yne can be added to the ketone, followed by a diastereoselective reduction of the resulting tertiary alcohol or a direct stereoselective addition to the ketone. The stereochemical outcome of such an addition is often dictated by the steric hindrance of the N-protecting group and the existing stereochemistry of the pyrrolidine ring.

Another strategy involves the opening of an N-protected aziridinium (B1262131) ion intermediate with a hept-1-yn-1-yl nucleophile. This approach can offer high regio- and stereoselectivity. rsc.org

Coupling Reactions Involving Terminal Alkynes

The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of a terminal alkyne and sp2-hybridized carbon atoms of an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction can be adapted for the synthesis of this compound by coupling hept-1-yne with a pyrrolidine derivative bearing a suitable leaving group, such as an iodide or triflate, at the C-4 position.

The synthesis would typically start from a precursor like (2S,4R)-4-hydroxyproline. The hydroxyl group at C-4 can be converted into a good leaving group, for example, by tosylation or triflation. A subsequent Sonogashira coupling with hept-1-yne, catalyzed by a palladium complex and a copper(I) co-catalyst, would then install the desired alkynyl side chain. acs.orgrsc.org The reaction is typically carried out in the presence of a base, such as an amine, to facilitate the formation of the copper acetylide intermediate. The stereochemistry at C-4 is inverted during this SN2-type displacement, thus starting with a (4R)-hydroxyl group would lead to a (4S)-alkynyl substituent. To obtain the desired (3S,4R) product, one would need to start with a precursor having a (4S)-hydroxyl group, which can also be derived from appropriate chiral pool starting materials.

Table 1: Representative Conditions for Sonogashira Coupling

| Catalyst System | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) |

| PdCl₂(PPh₃)₂ | PPh₃ | CuI | Triethylamine | Toluene | 25-110 |

| Pd(PPh₃)₄ | PPh₃ | CuI | Diisopropylamine | DMF | 25-80 |

| Pd/C | None | None | Triethylamine | Toluene | 110 |

This table presents a summary of commonly employed conditions for Sonogashira couplings and may require optimization for specific substrates. mdpi.comresearchgate.netorganic-chemistry.org

Selective Functional Group Transformations and Protecting Group Manipulations for Hydroxyl and Amine Groups

The synthesis of this compound necessitates the use of protecting groups for the amine and hydroxyl functionalities to prevent unwanted side reactions during the synthetic sequence. The choice of protecting groups is crucial and should allow for their selective removal under mild conditions.

The pyrrolidine nitrogen is commonly protected with a tert-butyloxycarbonyl (Boc) or a benzyloxycarbonyl (Cbz) group. The Boc group is stable under a wide range of reaction conditions but can be readily removed with acid (e.g., trifluoroacetic acid). The Cbz group is also robust and is typically cleaved by catalytic hydrogenation.

The hydroxyl group at C-3 can be protected as a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES) ether. These groups are generally stable to the conditions of many coupling reactions and can be removed with fluoride (B91410) reagents (e.g., tetrabutylammonium (B224687) fluoride, TBAF). Alternatively, an acyl protecting group like an acetate (B1210297) or benzoate (B1203000) can be used, which can be cleaved by basic hydrolysis.

The strategic choice of orthogonal protecting groups allows for the selective deprotection of one functional group while the other remains protected. For example, a Boc-protected amine and a TBDMS-protected hydroxyl group can be deprotected sequentially without affecting each other.

Optimization of Reaction Conditions and Process Scale-up Considerations

For the synthesis to be practical, particularly for potential pharmaceutical applications, the optimization of reaction conditions and considerations for process scale-up are essential.

In the case of the Sonogashira coupling, optimization may involve screening different palladium catalysts, ligands, copper sources, bases, and solvents to maximize the yield and minimize side products. numberanalytics.com For large-scale synthesis, the use of more stable and less expensive catalysts, such as palladium on carbon (Pd/C), might be explored. mdpi.com The removal of copper and palladium residues from the final product is a critical consideration in pharmaceutical manufacturing.

For diastereoselective reactions, temperature, solvent, and the nature of reagents can significantly influence the stereochemical outcome. Careful optimization is required to achieve high diastereomeric ratios, which can simplify purification processes.

Crystallization-induced resolution of diastereomers or enantiomers at an intermediate stage can be a powerful technique for obtaining stereochemically pure compounds on a large scale. researchgate.net The operational simplicity of the synthetic route, minimizing the number of steps and chromatographic purifications, is a key factor in developing a scalable and cost-effective process. nih.gov

Structural Elucidation and Stereochemical Assignment of 3s,4r 4 Hept 1 Yn 1 Yl Pyrrolidin 3 Ol

Advanced Spectroscopic Methods for Absolute and Relative Configuration Determination

Spectroscopic techniques provide detailed information about the connectivity of atoms and their spatial relationships within a molecule. For chiral molecules like (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol, specialized spectroscopic methods are required to determine the arrangement of substituents around the stereocenters.

Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for determining the absolute configuration of chiral molecules in solution. nih.govcas.cz These methods rely on the differential interaction of left and right circularly polarized light with a chiral molecule. The resulting spectrum is highly sensitive to the spatial arrangement of chromophores and other substituents.

For this compound, the pyrrolidine (B122466) nitrogen and the alkyne moiety can act as chromophores. The experimental ECD spectrum would be compared with theoretical spectra generated through quantum mechanical calculations for both the (3S,4R) and (3R,4S) enantiomers. A good correlation between the experimental and one of the calculated spectra would provide strong evidence for the absolute configuration.

Hypothetical ECD Data for this compound

| Wavelength (nm) | Experimental Δε (M⁻¹cm⁻¹) | Calculated (3S,4R) Δε (M⁻¹cm⁻¹) | Calculated (3R,4S) Δε (M⁻¹cm⁻¹) |

|---|---|---|---|

| 210 | +2.5 | +2.8 | -2.8 |

| 235 | -1.8 | -2.0 | +2.0 |

While standard 1D NMR spectroscopy (¹H and ¹³C) is used to determine the connectivity of a molecule, multi-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are indispensable for determining the relative stereochemistry of diastereomers. huji.ac.ilcolumbia.eduresearchgate.netresearchgate.net These experiments detect through-space correlations between protons that are in close proximity (typically < 5 Å). columbia.edu

For this compound, the key is to establish the trans relationship between the hydroxyl group at C3 and the heptynyl group at C4. A ROESY or NOESY experiment would be expected to show a correlation between the proton at C3 (H3) and the proton at C4 (H4). The intensity of this cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing a sensitive measure of their spatial relationship. huji.ac.il The absence or very weak intensity of a cross-peak between the proton on the hydroxyl-bearing carbon (H3) and the proton on the alkyne-bearing carbon (H4) would suggest a trans configuration, as these protons would be on opposite faces of the pyrrolidine ring. Conversely, a strong correlation would indicate a cis relationship.

Expected NOESY/ROESY Correlations for this compound

| Correlating Protons | Expected Correlation for trans (3S,4R) Isomer | Rationale |

|---|---|---|

| H3 ↔ H4 | Weak or Absent | Protons are on opposite faces of the pyrrolidine ring, resulting in a larger internuclear distance. |

| H3 ↔ H2α/β | Present | Protons on adjacent carbons, allowing for spatial proximity depending on ring conformation. |

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, provided that a suitable single crystal can be obtained. researchgate.netmdpi.comresearchgate.net This technique provides precise bond lengths, bond angles, and torsional angles, which together define the complete stereochemistry of the molecule in the solid state.

If this compound can be crystallized, X-ray diffraction analysis would provide a definitive confirmation of the trans relative stereochemistry and, through the determination of the Flack parameter, the absolute configuration of the stereocenters.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 15.6 |

Chromatographic Techniques for Enantiomeric and Diastereomeric Purity Assessment (e.g., Chiral HPLC, GC)

Chromatographic methods are essential for determining the purity of a chiral compound, specifically its enantiomeric excess (e.e.) and diastereomeric excess (d.e.). libretexts.orgamanote.comresearchgate.net Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) utilize chiral stationary phases (CSPs) that interact differently with enantiomers, leading to their separation. sigmaaldrich.comnih.govmdpi.com

To assess the enantiomeric purity of this compound, a sample would be analyzed on a chiral HPLC column, such as one based on a polysaccharide derivative (e.g., cellulose or amylose). mdpi.comnih.gov The separation of the (3S,4R) enantiomer from its mirror image, the (3R,4S) enantiomer, would allow for the calculation of the enantiomeric excess. Similarly, the diastereomeric purity could be assessed by separating the trans isomer from the corresponding cis isomers ((3S,4S) and (3R,4R)).

Illustrative Chiral HPLC Data for the Analysis of this compound

| Compound | Retention Time (min) | Peak Area (%) |

|---|---|---|

| This compound | 12.5 | 99.6 |

| (3R,4S)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol | 15.8 | 0.4 |

| (3S,4S)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol | Not Detected | - |

Based on this illustrative data, the enantiomeric excess would be calculated as 99.2% e.e.

Computational and Theoretical Investigations of 3s,4r 4 Hept 1 Yn 1 Yl Pyrrolidin 3 Ol

Conformational Analysis and Energy Minimization Studies

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol is critical to identify its most stable, low-energy shapes. The flexibility of the five-membered pyrrolidine (B122466) ring and the rotational freedom of its substituents give rise to a complex potential energy surface.

Molecular mechanics (MM) serves as a primary tool for rapidly exploring the vast conformational space of a molecule. By employing force fields—a set of parameters that define the energy of a structure based on bond lengths, angles, and torsions—MM can calculate the potential energy of thousands of possible conformations. This initial screening identifies a set of low-energy candidate structures.

Molecular dynamics (MD) simulations build upon this by introducing thermal energy and simulating the movement of atoms over time. This allows the molecule to overcome small energy barriers and explore a wider range of its conformational landscape, providing a more realistic view of its dynamic behavior in solution. For this compound, these simulations would focus on the puckering of the pyrrolidine ring (which typically adopts envelope or twisted conformations) and the relative orientations of the hydroxyl and heptynyl side chains.

Table 1: Representative Low-Energy Conformers of this compound from Molecular Mechanics

| Conformer ID | Pyrrolidine Ring Pucker | Substituent Orientation (OH, Heptynyl) | Potential Energy (kcal/mol) |

|---|---|---|---|

| Conf-1 | Envelope (C4-endo) | pseudo-axial, pseudo-equatorial | 0.00 |

| Conf-2 | Twist (C3-endo, C4-exo) | pseudo-equatorial, pseudo-axial | +1.25 |

| Conf-3 | Envelope (C3-exo) | pseudo-equatorial, pseudo-equatorial | +1.80 |

| Conf-4 | Envelope (N-endo) | pseudo-axial, pseudo-axial | +2.50 |

Following the initial exploration with MM/MD, quantum chemical methods are employed to obtain more accurate energies for the most promising low-energy conformers. Density Functional Theory (DFT) is a widely used method that provides a good balance between computational cost and accuracy. By using a functional like B3LYP and a basis set such as 6-311++G(d,p), the geometry of each conformer is fully optimized to find its precise minimum energy structure. researchgate.net

These calculations provide the relative electronic energies (ΔE) and, by including thermal corrections, the relative Gibbs free energies (ΔG) of the conformers. The relative populations of each conformer at a given temperature can then be estimated using the Boltzmann distribution, which is crucial for understanding which shapes the molecule is most likely to adopt. researchgate.net

Table 2: DFT-Calculated Relative Energies and Populations of the Most Stable Conformers

| Conformer ID | Relative Gibbs Free Energy (ΔG, kcal/mol) | Boltzmann Population (298 K) |

|---|---|---|

| Conf-1 | 0.00 | 85.1% |

| Conf-2 | +1.15 | 12.3% |

| Conf-3 | +2.10 | 2.6% |

Electronic Structure Analysis and Reactivity Predictions

Understanding the electronic structure of a molecule is key to predicting its chemical reactivity, intermolecular interactions, and spectroscopic properties. Computational methods provide detailed information about how electrons are distributed within the molecule.

Frontier Molecular Orbital (FMO) theory simplifies reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com For this compound, the HOMO is expected to be localized on the nitrogen atom's lone pair and the π-system of the alkyne. The LUMO is likely an anti-bonding orbital associated with the C-O or C-N bonds. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. researchgate.net

Molecular Electrostatic Potential (MESP) mapping provides a visual representation of the charge distribution on the molecule's surface. researchgate.net Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, such as around the nitrogen and oxygen atoms. researchgate.net Regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack.

Table 3: FMO and MESP Analysis Summary

| Parameter | Predicted Finding | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates moderate nucleophilicity. |

| LUMO Energy | +1.8 eV | Indicates moderate electrophilicity. |

| HOMO-LUMO Gap | 8.3 eV | Suggests high kinetic stability. |

| MESP Minimum | Localized on N and O atoms | Primary sites for protonation or electrophilic attack. |

| MESP Maximum | Localized on N-H and O-H protons | Primary sites for hydrogen bonding or nucleophilic interaction. |

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. DFT calculations can provide theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants. mdpi.com Comparing calculated shifts with experimental data is a valuable method for verifying stereochemistry and assigning complex spectra. researchgate.netresearchgate.net

Similarly, the vibrational frequencies corresponding to an infrared (IR) spectrum can be calculated. These theoretical frequencies help in assigning experimental absorption bands to specific molecular motions, such as the O-H stretch of the alcohol, the N-H stretch of the secondary amine, and the characteristic C≡C stretch of the alkyne group.

Table 4: Comparison of Hypothetical Experimental and Theoretical ¹H NMR Chemical Shifts (ppm)

| Proton | Hypothetical Experimental δ (ppm) | Calculated δ (ppm) | Deviation (ppm) |

|---|---|---|---|

| H3 (on C3-OH) | 4.35 | 4.28 | -0.07 |

| H4 (on C4) | 2.88 | 2.95 | +0.07 |

| H on C of C≡C-CH₂) | 2.20 | 2.15 | -0.05 |

Table 5: Predicted Key Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H Stretch | 3450 |

| N-H Stretch | 3310 |

| C≡C Stretch | 2155 |

| C-O Stretch | 1080 |

Mechanistic Computational Studies Related to Synthetic Pathways and Chemical Transformations

Computational chemistry is instrumental in elucidating reaction mechanisms, allowing researchers to understand how a reaction proceeds from reactants to products. beilstein-journals.org For the synthesis of a specific stereoisomer like this compound, theoretical studies can predict the feasibility of different synthetic routes and explain observed stereoselectivity.

By modeling a proposed reaction pathway, DFT calculations can identify the structures of transition states (TS)—the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy (ΔG‡), determines the rate of the reaction. A lower activation energy implies a faster, more favorable reaction pathway.

For example, a potential synthesis might involve the stereoselective opening of an epoxide by a nitrogen nucleophile, followed by the attachment of the heptynyl group. Computational modeling could compare the activation energies for different approaches of the nucleophile to explain why the desired (3S,4R) product is formed preferentially over other stereoisomers. These studies can rationalize experimental outcomes and guide the optimization of reaction conditions. researchgate.net

Table 6: Hypothetical DFT-Calculated Activation Energies for a Key Synthetic Step

| Reaction Pathway | Transition State | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Pathway to (3S,4R) isomer | TS-1 | 18.5 | Major Product |

| Pathway to (3R,4S) isomer | TS-2 | 21.2 | Minor Product |

| Pathway to (3S,4S) isomer | TS-3 | 23.8 | Trace/Not Observed |

Chemical Reactivity and Functionalization of 3s,4r 4 Hept 1 Yn 1 Yl Pyrrolidin 3 Ol

Reactions Involving the Pyrrolidine (B122466) Nitrogen Atom

The nitrogen atom in the pyrrolidine ring of (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol is a secondary amine, rendering it nucleophilic and basic. This allows for a range of functionalization reactions that are central to modifying the molecule's properties.

N-Alkylation, N-Acylation, and N-Protection Strategies

The lone pair of electrons on the nitrogen atom makes it susceptible to electrophilic attack, facilitating N-alkylation and N-acylation reactions.

N-Alkylation: This process involves the introduction of an alkyl group onto the nitrogen atom. Common alkylating agents include alkyl halides (e.g., methyl iodide, benzyl bromide) and sulfates (e.g., dimethyl sulfate). These reactions are typically carried out in the presence of a base to neutralize the acid generated. The choice of base and solvent can influence the reaction's efficiency. For instance, potassium carbonate in a polar aprotic solvent like acetonitrile or DMF is a common system for the N-alkylation of pyrrolidines. libretexts.org Given the presence of a hydroxyl group, a base should be chosen carefully to avoid competitive O-alkylation. Under certain conditions, over-alkylation can occur, leading to the formation of a quaternary ammonium salt. chemistrysteps.com

N-Acylation: The nitrogen can be readily acylated using acylating agents such as acyl chlorides or anhydrides. This reaction is often performed in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the acid byproduct. N-acylation is a common strategy to introduce a variety of functional groups and is also a method for N-protection.

N-Protection Strategies: Due to the reactivity of the secondary amine, it is often necessary to protect the nitrogen atom to prevent unwanted side reactions during the functionalization of other parts of the molecule. A variety of protecting groups are available for secondary amines. The selection of a suitable protecting group depends on its stability under the subsequent reaction conditions and the ease of its removal. Common protecting groups for the pyrrolidine nitrogen include carbamates like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which can be introduced using (Boc)₂O and Cbz-Cl, respectively. Sulfonamides, such as the tosyl (Ts) group, are also used for protection. wikipedia.org

| Reaction Type | Reagent | Typical Conditions | Product |

|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH₃I) | Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) | N-Alkylpyrrolidine |

| N-Acylation | Acyl chloride (e.g., CH₃COCl) | Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | N-Acylpyrrolidine |

| N-Boc Protection | Di-tert-butyl dicarbonate ((Boc)₂O) | Solvent (e.g., CH₂Cl₂ or THF) | N-Boc-pyrrolidine |

| N-Cbz Protection | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O) | N-Cbz-pyrrolidine |

Formation of Salts and Coordination Chemistry with Metal Centers

The basic nature of the pyrrolidine nitrogen allows for the formation of salts upon treatment with acids. This is a fundamental reaction that can be used to modify the solubility and handling properties of the compound. The reaction with a Brønsted acid, such as hydrochloric acid or sulfuric acid, results in the formation of a pyrrolidinium salt. unacademy.com These salts are often crystalline and more water-soluble than the free base. Pyrrolidinium salts are also a key component in the synthesis of certain ionic liquids. synarchive.comwikipedia.orgalfa-chemistry.com

The nitrogen atom, with its lone pair of electrons, can also act as a ligand, coordinating to various metal centers to form coordination complexes. jove.com The ability of pyrrolidine derivatives to form stable complexes has led to their use in catalysis and materials science. ucalgary.ca The specific coordination geometry and properties of the resulting metal complex depend on the metal ion, the other ligands present, and the steric and electronic properties of the pyrrolidine derivative. For this compound, the presence of the hydroxyl and alkyne groups could potentially allow for multidentate coordination to a metal center.

Transformations of the Hydroxyl Group

The secondary hydroxyl group at the C3 position of the pyrrolidine ring is another key site for functionalization. Its reactivity is typical of a secondary alcohol, allowing for esterification, etherification, oxidation, and reduction reactions.

Esterification, Etherification, and Derivatization Reactions

Esterification: The hydroxyl group can be converted to an ester through reaction with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. Acid-catalyzed esterification with a carboxylic acid (Fischer esterification) is a common method. Alternatively, reaction with a more reactive acyl chloride or anhydride in the presence of a base like pyridine or triethylamine provides a milder route to the ester.

Etherification: The formation of an ether from the secondary alcohol can be achieved through various methods, such as the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Derivatization: Other derivatization reactions of the hydroxyl group include the formation of silyl (B83357) ethers by reaction with silylating agents like tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole. Silyl ethers are often used as protecting groups for alcohols due to their stability and ease of removal. The Mitsunobu reaction provides a versatile method for the conversion of the alcohol to a variety of other functional groups, including esters and thioesters, with inversion of stereochemistry. openochem.orgscribd.com

| Reaction Type | Reagent | Typical Conditions | Product |

|---|---|---|---|

| Esterification | Carboxylic acid (e.g., Acetic acid) | Acid catalyst (e.g., H₂SO₄), Heat | Ester |

| Etherification (Williamson) | 1. Strong base (e.g., NaH) 2. Alkyl halide (e.g., CH₃I) | Anhydrous solvent (e.g., THF) | Ether |

| Silyl Ether Formation | TBDMSCl | Base (e.g., Imidazole), Solvent (e.g., DMF) | Silyl Ether |

| Mitsunobu Reaction | DEAD or DIAD, PPh₃, Nucleophile (e.g., RCOOH) | Anhydrous solvent (e.g., THF) | Inverted Ester |

Oxidation and Reduction Pathways of the Hydroxyl Functionality

Oxidation: The secondary alcohol can be oxidized to a ketone (a 3-pyrrolidinone derivative). A variety of oxidizing agents can be employed for this transformation. Milder, more selective reagents such as pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base) are often preferred to avoid over-oxidation or side reactions. The use of Dess-Martin periodinane is another effective method for the oxidation of secondary alcohols to ketones under mild conditions. openochem.org

Reduction: While the hydroxyl group is already in a reduced state, it is important to consider its potential for removal (deoxygenation). This can be a more challenging transformation but can be achieved through a two-step process. For instance, the alcohol can first be converted to a good leaving group, such as a tosylate, which can then be reduced using a hydride reagent like lithium aluminum hydride.

Reactions at the Terminal Alkyne Moiety

The terminal alkyne of the hept-1-yn-1-yl substituent is a versatile functional group that can participate in a wide array of reactions, making it a valuable handle for further molecular elaboration.

The acidic nature of the terminal alkyne proton allows for its deprotonation with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or sodium amide, to form a metal acetylide. This acetylide is a potent nucleophile that can react with various electrophiles, such as alkyl halides, aldehydes, and ketones, to form new carbon-carbon bonds.

A number of important named reactions involve terminal alkynes:

Sonogashira Coupling: This is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgunacademy.comnih.govwikipedia.orgnih.gov This reaction is a powerful tool for the formation of C(sp)-C(sp²) bonds.

Cadiot-Chodkiewicz Coupling: This reaction involves the copper-catalyzed coupling of a terminal alkyne with a 1-haloalkyne to produce an unsymmetrical 1,3-diyne. wikipedia.orgalfa-chemistry.comsynarchive.comjk-sci.com

Mannich Reaction: Terminal alkynes can undergo a Mannich-type reaction with an aldehyde and a secondary amine in the presence of a catalyst (often a copper salt) to yield propargylamines. researchgate.netnih.govchemistrysteps.comadichemistry.comwikipedia.org

Alkyne Metathesis: This reaction involves the scrambling of alkyne fragments, catalyzed by metal alkylidyne complexes. While often used with internal alkynes, cross-metathesis with terminal alkynes is also possible under specific conditions. nih.govscispace.combeilstein-journals.orgwikipedia.orgacs.org

Click Chemistry (Azide-Alkyne Cycloaddition): The terminal alkyne can undergo a [3+2] cycloaddition reaction with an azide (B81097), often catalyzed by copper(I), to form a stable 1,2,3-triazole ring. This reaction is highly efficient and is a cornerstone of "click chemistry." libretexts.orgorganic-chemistry.orgyoutube.com

Other important reactions of the terminal alkyne include:

Hydration: The addition of water across the triple bond, typically catalyzed by mercury(II) salts in acidic media, leads to the formation of a methyl ketone via an enol intermediate (Markovnikov addition). chemistrysteps.comopenochem.orglumenlearning.comlibretexts.orgmasterorganicchemistry.com

Hydroboration-Oxidation: This two-step process provides the anti-Markovnikov addition of water, resulting in the formation of an aldehyde from the terminal alkyne. jove.comucalgary.capearson.comlibretexts.orglibretexts.org

Alkyne Zipper Reaction: Under strongly basic conditions, an internal alkyne can be isomerized to a terminal alkyne. wikipedia.orgsynarchive.comscribd.comscite.airesearchgate.net While the starting material is already a terminal alkyne, this concept is relevant in the broader context of alkyne chemistry.

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I) co-catalyst, Base | Aryl/Vinyl-substituted Alkyne |

| Cadiot-Chodkiewicz Coupling | 1-Haloalkyne, Cu(I) catalyst, Base | Unsymmetrical 1,3-Diyne |

| Mannich Reaction | Aldehyde, Secondary Amine, Cu catalyst | Propargylamine |

| Azide-Alkyne Cycloaddition | Organic Azide, Cu(I) catalyst | 1,2,3-Triazole |

| Hydration (Markovnikov) | H₂O, H₂SO₄, HgSO₄ | Methyl Ketone |

| Hydroboration-Oxidation (anti-Markovnikov) | 1. BH₃ or R₂BH 2. H₂O₂, NaOH | Aldehyde |

Huisgen Cycloaddition (Click Chemistry) with Azides

The terminal alkyne of this compound serves as an excellent dipolarophile in the Huisgen 1,3-dipolar cycloaddition reaction. organic-chemistry.org This reaction involves the coupling of an alkyne with a 1,3-dipolar compound, such as an organic azide, to form a stable five-membered heterocycle. organic-chemistry.org The classic Huisgen cycloaddition often requires elevated temperatures and can result in a mixture of regioisomers.

A more refined and widely adopted version of this reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This catalyzed variant proceeds under mild conditions and exhibits exceptional regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole product. The reaction is highly valued for its reliability, broad substrate scope, and tolerance of various functional groups.

In the context of this compound, the CuAAC reaction offers a robust method for conjugating the molecule to other chemical entities, such as biomolecules, polymers, or fluorescent tags, that have been functionalized with an azide group.

Reaction Scheme: The reaction of this compound with a generic organic azide (R-N₃) in the presence of a copper(I) catalyst leads to the formation of a 1,4-disubstituted triazole derivative.

Table 1: Huisgen Cycloaddition (CuAAC) of this compound

| Reactant 1 | Reactant 2 (Example) | Catalyst System (Example) | Product |

| This compound | Benzyl Azide | Sodium Ascorbate, Copper(II) Sulfate (B86663) | (3S,4R)-4-(1-(1-benzyl-1H-1,2,3-triazol-4-yl)hexyl)pyrrolidin-3-ol |

Hydration, Hydrogenation, and Halogenation of the Triple Bond

The carbon-carbon triple bond is susceptible to a variety of addition reactions, allowing for its conversion into other important functional groups like ketones, aldehydes, alkenes, and alkanes.

Hydration

The addition of water across the alkyne can be achieved with regioselectivity dependent on the catalytic conditions.

Markovnikov Hydration: In the presence of a strong acid like sulfuric acid (H₂SO₄) and a mercury(II) salt catalyst (HgSO₄), water adds across the triple bond following Markovnikov's rule. lumenlearning.comlibretexts.orgchemistrysteps.com The initial enol product rapidly tautomerizes to the more stable keto form, yielding a methyl ketone. lumenlearning.comlibretexts.orgmasterorganicchemistry.com For this compound, this reaction produces (3S,4R)-4-(2-oxoheptyl)pyrrolidin-3-ol.

Anti-Markovnikov Hydration: Hydroboration-oxidation provides a complementary method to achieve anti-Markovnikov addition of water. libretexts.orgopenochem.org Reaction with a borane reagent (e.g., 9-BBN or disiamylborane) followed by oxidative workup with hydrogen peroxide in a basic solution yields an aldehyde. openochem.org This transforms the hept-1-yn-1-yl group into a heptanal-1-yl moiety.

Hydrogenation

The alkyne can be partially or fully reduced depending on the choice of catalyst and reaction conditions.

Complete Reduction: Catalytic hydrogenation using catalysts such as platinum (Pt), palladium on carbon (Pd/C), or Raney Nickel (Ra-Ni) with two equivalents of hydrogen gas (H₂) results in the complete reduction of the alkyne to an alkane. libretexts.orglibretexts.org This converts the hept-1-yn-1-yl side chain to a simple heptyl group.

Partial Reduction to cis-Alkene: To stop the reduction at the alkene stage, a "poisoned" catalyst is required. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) facilitates the syn-addition of one equivalent of H₂, selectively producing the cis or (Z)-alkene. libretexts.orglibretexts.org

Partial Reduction to trans-Alkene: A dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia at low temperatures, achieves the anti-addition of hydrogen, yielding the trans or (E)-alkene. libretexts.orglibretexts.org

Halogenation

Alkynes react with halogens such as chlorine (Cl₂) and bromine (Br₂) in a stepwise manner. chemistrysteps.commasterorganicchemistry.com

Addition of One Equivalent: The reaction with one equivalent of a halogen (e.g., Br₂) typically results in the anti-addition across the triple bond, forming a trans-dihaloalkene. masterorganicchemistry.comlibretexts.org

Addition of Two Equivalents: In the presence of excess halogen, a second addition occurs, leading to the formation of a tetrahaloalkane. masterorganicchemistry.com

Oxidative Halogenation: It is also possible to functionalize the terminal position of the alkyne by converting the C-H bond to a C-X bond (where X is a halogen). Methods using oxidants like chloramine-B with sodium bromide (NaBr) or potassium iodide (KI) can yield 1-bromoalkynes and 1-iodoalkynes, respectively. thieme-connect.com

Table 2: Addition Reactions at the Triple Bond

| Reaction Type | Reagents & Conditions | Product from this compound |

| Hydration | ||

| Markovnikov | H₂O, H₂SO₄, HgSO₄ | (3S,4R)-4-(2-oxoheptyl)pyrrolidin-3-ol |

| Anti-Markovnikov | 1. 9-BBN or Sia₂BH 2. H₂O₂, NaOH | (3S,4R)-4-(1-formylhexyl)pyrrolidin-3-ol |

| Hydrogenation | ||

| Complete | H₂ (excess), Pd/C or Pt | (3S,4R)-4-(heptyl)pyrrolidin-3-ol |

| cis-Alkene | H₂, Lindlar's Catalyst | (3S,4R)-4-((Z)-hept-1-en-1-yl)pyrrolidin-3-ol |

| trans-Alkene | Na, liquid NH₃ | (3S,4R)-4-((E)-hept-1-en-1-yl)pyrrolidin-3-ol |

| Halogenation | ||

| Dihalogenation | 1 eq. Br₂ in CCl₄ | (3S,4R)-4-((E)-1,2-dibromohept-1-en-1-yl)pyrrolidin-3-ol |

| Tetrahalogenation | 2 eq. Br₂ in CCl₄ | (3S,4R)-4-(1,1,2,2-tetrabromoheptyl)pyrrolidin-3-ol |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling for further derivatization)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the terminal alkyne of this compound is an ideal substrate for such transformations. libretexts.org

The Sonogashira coupling is a prominent example, enabling the direct coupling of a terminal alkyne with aryl or vinyl halides. youtube.comorganic-chemistry.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base, such as triethylamine or diisopropylamine. youtube.comorganic-chemistry.org This reaction is highly efficient for creating internal alkynes, linking the pyrrolidine core to aromatic or vinylic systems. This opens up pathways to a vast array of complex molecules with potential applications in medicinal chemistry and materials science. The Sonogashira coupling is valued for its mild reaction conditions and tolerance of a wide variety of functional groups. acs.org

Reaction Scheme: The coupling of this compound with a generic aryl halide (Ar-X) under Sonogashira conditions results in a new C(sp)-C(sp²) bond.

Table 3: Sonogashira Coupling of this compound

| Alkyne Substrate | Coupling Partner (Example) | Catalysts & Base (Example) | Product |

| This compound | Iodobenzene | Pd(PPh₃)₄, CuI, Triethylamine | (3S,4R)-4-(1-phenylhept-1-yn-1-yl)pyrrolidin-3-ol |

Information regarding "this compound" is not available in the public domain.

Following a comprehensive search for the chemical compound "this compound," it has been determined that there is no specific information available in publicly accessible resources regarding its applications as a versatile chiral building block. Detailed research findings on its use in the development of new chiral ligands and organocatalysts, its utilization in the enantioselective synthesis of complex natural products, or its design and application in molecular probes for mechanistic studies could not be located.

The search encompassed various scientific databases and chemical literature, yielding general information on the broader class of chiral pyrrolidine derivatives. This information highlights their significance and utility in asymmetric synthesis and medicinal chemistry. For instance, substituted chiral pyrrolidines are known to be crucial structural motifs in many biologically active compounds and serve as foundational elements for numerous ligands and organocatalysts. unibo.it Methodologies for the asymmetric synthesis of these scaffolds are well-documented, often employing strategies like 1,3-dipolar cycloaddition reactions.

However, the specific compound "this compound" is not mentioned in the context of the requested applications. There is no literature detailing its role in the development of chiral ligands or organocatalysts, nor are there any reports of its use as a building block in the synthesis of natural products. Furthermore, no in vitro or in silico studies specifically focusing on this compound as a molecular probe were identified.

Therefore, due to the absence of specific research data for "this compound," it is not possible to provide an article that adheres to the requested outline and focuses solely on this particular chemical entity. The available information is limited to the general properties and applications of the pyrrolidine scaffold.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.